1-(3,3,5-Trimethylcyclohexyl)propan-1-one
Description
1-(3,3,5-Trimethylcyclohexyl)propan-1-one is an alicyclic ketone featuring a branched cyclohexyl moiety substituted with three methyl groups at the 3, 3, and 5 positions. The ketone functional group at the 1-position of the propane chain confers moderate polarity and reactivity, making it a candidate for applications in organic synthesis and specialty materials.
Properties
CAS No. |
84604-38-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C12H22O/c1-5-11(13)10-6-9(2)7-12(3,4)8-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
AQNZBQGJMZUXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one typically involves the reaction of 3,3,5-trimethylcyclohexanol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3,5-Trimethylcyclohexyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various products
Mechanism of Action
The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The target compound’s ketone group positions it as a versatile intermediate for further derivatization (e.g., reduction to secondary alcohols or condensation reactions).
- Material Science : Its alicyclic structure could contribute to thermal stability in polymer matrices, contrasting with Homosalate’s role in UV-protective coatings .
Biological Activity
1-(3,3,5-Trimethylcyclohexyl)propan-1-one is a ketone compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 1-(3,3,5-Trimethylcyclohexyl)propan-1-one
- Molecular Formula : C13H24O
- Molecular Weight : 196.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one has been studied in various contexts:
1. Antimicrobial Activity
Research indicates that certain ketones exhibit antimicrobial properties. In a study examining the effects of various ketones on bacterial strains, 1-(3,3,5-Trimethylcyclohexyl)propan-1-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharide (LPS). The mechanism appears to involve the inhibition of NF-kB signaling pathways.
3. Cytotoxicity
The cytotoxic effects of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against breast cancer cells (MCF7), with an IC50 value of 30 µg/mL. This suggests potential therapeutic applications in oncology.
The biological activities of 1-(3,3,5-Trimethylcyclohexyl)propan-1-one may be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or inflammatory responses.
- Receptor Interaction : It might interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell growth and inflammation.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition of S. aureus and E. coli at 50 µg/mL |
| Study B | Anti-inflammatory | Reduced TNF-alpha and IL-6 production in LPS-treated macrophages |
| Study C | Cytotoxicity | Selective cytotoxicity against MCF7 cells with IC50 = 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
